molecular formula C8H12ClN3O3 B1404032 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride CAS No. 1588441-05-7

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride

Cat. No. B1404032
M. Wt: 233.65 g/mol
InChI Key: GFZJTCCUUNLIGG-UHFFFAOYSA-N
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Description

The compound 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile is a derivative of 1H-pyrrole-2,5-diones, also known as maleimides . Maleimides are widely used due to the presence of two important structural fragments: an activated double bond and an imide group . They can easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .


Synthesis Analysis

The synthesis of a similar compound, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide, involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to give (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid .


Molecular Structure Analysis

The molecular structure of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile has been computed by PubChem . The InChI string is InChI=1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(13)15/h1-6H .


Chemical Reactions Analysis

Maleimides, such as 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile, can react with a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .


Physical And Chemical Properties Analysis

The molecular weight of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile is 198.18 g/mol . It has a topological polar surface area of 61.2 Ų .

Scientific Research Applications

1. Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide

  • Summary of Application: This compound is synthesized through the reaction of 4-aminobenzenesulfonamide with maleic anhydride, which forms (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This acid is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .
  • Methods of Application: The compound is synthesized through a series of chemical reactions involving 4-aminobenzenesulfonamide, maleic anhydride, and p-toluenesulfonic acid .
  • Results or Outcomes: The synthesized compound can enter the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .

2. 2,5-Dioxopyrrolidin-1yl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoate

  • Summary of Application: This compound is an aliphatic linker featuring both an NHS ester and a maleimide. The NHS group is easily displaced by amine-containing molecules while maleimide is a thiol-specific covalent linker which is used to label reduced cysteines in proteins .
  • Methods of Application: The compound is used as a linker in biochemical experiments, specifically for labeling reduced cysteines in proteins .
  • Results or Outcomes: The compound’s unique properties make it a useful tool in biochemical research, particularly in protein labeling .

3. 4-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid

  • Summary of Application: This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
  • Methods of Application: The specific methods of application for this compound are not provided, but it’s likely used in various chemical reactions due to its unique structure .
  • Results or Outcomes: The outcomes of using this compound would depend on the specific reactions it’s used in .

4. Synthesis of 4,4′-Bis[4-(2,5-dioxo-2,5-dihydro-1H-pyrroll-1-yl

  • Summary of Application: This compound is synthesized through a series of chemical reactions .
  • Methods of Application: The compound is synthesized through a series of chemical reactions .
  • Results or Outcomes: The synthesized compound can be used in various chemical reactions .

5. Synthesis of 4,4′-Bis[4-(2,5-dioxo-2,5-dihydro-1H-pyrroll-1-yl

  • Summary of Application: This compound is synthesized through a series of chemical reactions .
  • Methods of Application: The compound is synthesized through a series of chemical reactions .
  • Results or Outcomes: The synthesized compound can be used in various chemical reactions .

Future Directions

The development of new types of molecules that potentially have antimicrobial activity and are suitable for subsequent clinical trials is becoming increasingly important due to the problem of antibiotic resistance .

properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)butanehydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3.ClH/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14;/h3-4H,1-2,5,9H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZJTCCUUNLIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCC(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride

CAS RN

1588441-05-7
Record name 1H-Pyrrole-1-butanoic acid, 2,5-dihydro-2,5-dioxo-, hydrazide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride
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4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride
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4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride
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4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride
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4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride
Reactant of Route 6
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride

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